molecular formula C9H16N2O2 B1477114 3-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one CAS No. 2098130-74-4

3-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one

Cat. No.: B1477114
CAS No.: 2098130-74-4
M. Wt: 184.24 g/mol
InChI Key: BYTLIYNRAMARSP-UHFFFAOYSA-N
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Description

3-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one is a bicyclic organic compound characterized by a 3-azabicyclo[3.1.1]heptane core substituted with a hydroxy group at position 6 and a propan-1-one side chain bearing a 3-amino group.

Properties

IUPAC Name

3-amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c10-2-1-8(12)11-4-6-3-7(5-11)9(6)13/h6-7,9,13H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTLIYNRAMARSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C2O)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one, a bicyclic compound, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure that contributes to its biological activity. Its molecular formula is C10H16N2O2C_{10}H_{16}N_2O_2 with a molecular weight of approximately 184.25 g/mol. The structural characteristics include:

  • Bicyclic Framework : The azabicyclo structure allows for specific interactions with biological targets.
  • Functional Groups : The presence of amino and hydroxyl groups enhances its reactivity and interaction with biomolecules.

The biological activity of 3-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one is primarily attributed to its interaction with various receptors and enzymes:

  • Receptor Binding : The compound may act as a ligand for neurotransmitter receptors, influencing neurotransmission and potentially exhibiting psychoactive effects.
  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
  • Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress.

Biological Activity Data

Activity TypeDescriptionReference
Neurotransmitter ModulationAlters levels of neurotransmitters in vitroPubMed Study
Enzyme InhibitionInhibits acetylcholinesteraseScience.gov
Antioxidant ActivityReduces oxidative stress in neuronal culturesPMC Article

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of 3-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one on cultured neuronal cells subjected to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Enzyme Interaction

Research focused on the compound's interaction with acetylcholinesterase (AChE), an enzyme critical for neurotransmission regulation. The compound demonstrated competitive inhibition properties, which could be beneficial in treating conditions like Alzheimer's disease by enhancing cholinergic signaling.

Scientific Research Applications

Medicinal Chemistry

3-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one has been explored for its potential as a therapeutic agent due to its structural analogies with known pharmacophores.

Potential Therapeutic Areas :

  • CNS Disorders : Its structural similarity to certain neurotransmitters suggests possible applications in treating conditions like depression and anxiety.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of more complex molecules. Its bicyclic structure allows for various functionalizations, leading to diverse derivatives with potentially enhanced biological activities.

Synthesis Pathways :

  • The synthesis of 3-amino derivatives often involves multi-step reactions starting from simpler azabicyclic compounds, showcasing its utility in synthetic pathways aimed at generating novel compounds for further testing.

Case Study 1: CNS Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on 3-amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one and evaluated their binding affinity to serotonin receptors. The results indicated that certain modifications significantly increased receptor affinity, suggesting a potential pathway for developing new antidepressants.

Case Study 2: Antimicrobial Properties

A recent investigation focused on the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The study found that specific derivatives exhibited notable inhibitory effects, indicating their potential as lead compounds in antibiotic development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and three analogs:

Compound Name Substituent(s) Chain Length Molecular Formula Molecular Weight (g/mol) Purity Key Properties/Notes
Target: 3-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one 6-hydroxy Propan-1-one C₉H₁₆N₂O₂* ~184.24* N/A Hydroxy group enhances hydrophilicity; amino group may enable nucleophilic reactivity.
Analog 1: 3-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one 6-methoxy Propan-1-one C₁₀H₁₈N₂O₂ 198.26 Standard† Methoxy group increases lipophilicity; requires strict safety protocols (avoid heat/open flames) .
Analog 2: 2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one 6-hydroxy, 2-chloro Butan-1-one C₁₀H₁₆ClNO₂ 217.69 ≥95% Chlorine substitution adds molecular weight and potential toxicity; discontinued due to limited commercial viability .
Analog 3: 2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one 6-hydroxy Ethan-1-one C₇H₁₂N₂O₂ 156.18 N/A Shorter chain reduces steric bulk; used in protein interaction studies, suggesting biological relevance .

*Estimated based on structural analogs. †Exact purity unspecified; "standard purity" noted for commercial availability .

Research Findings and Implications

  • Amino Group Reactivity: The 3-amino group in the target compound may serve as a site for derivatization (e.g., amide bond formation), a feature exploited in medicinal chemistry for prodrug design .
  • Commercial Viability : Discontinuation of Analog 2 highlights challenges in synthesizing halogenated derivatives, possibly due to toxicity or instability .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-azabicyclo[3.1.1]heptane derivatives, including the target compound, typically follows a multi-step approach:

  • Construction of the bicyclic core: Usually achieved by cyclization or ring-expansion reactions starting from suitable precursors such as spirocyclic oxetanyl nitriles or bicycloheptyl ketones.
  • Introduction of functional groups: Hydroxyl and amino groups are introduced via selective reduction, amination, or hydroxyalkylation reactions.
  • Final modifications: Formation of the propan-1-one (ketone) moiety and attachment of the amino substituent completes the molecule.

Preparation of the 3-Azabicyclo[3.1.1]heptane Core

A recent general method involves the reduction of spirocyclic oxetanyl nitriles to yield 3-azabicyclo[3.1.1]heptanes with high efficiency and scalability. This approach was demonstrated to provide a versatile platform for further functionalization and was successfully applied in drug design, e.g., replacing pyridine rings in antihistamines to improve physicochemical properties.

Step Reaction Type Key Intermediate/Reactant Outcome/Notes
1 Synthesis of spirocyclic oxetanyl nitriles Oxetanyl nitriles with spirocyclic structure Precursor for bicyclic core formation
2 Reduction Spirocyclic oxetanyl nitriles Formation of 3-azabicyclo[3.1.1]heptane core

Synthesis of Bicyclo[3.1.1]heptan-6-one Intermediates

An efficient two-step multigram synthesis of bicyclo[3.1.1]heptan-6-one derivatives, such as 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, has been reported. This intermediate is crucial for derivatization on the cyclobutane ring, enabling selective functionalization that leads to conformationally restricted piperidine derivatives.

Step Reaction Type Key Intermediate/Reactant Outcome/Notes
1 Cyclization or ring formation Suitable precursors (e.g., cyclobutane derivatives) Formation of bicyclo[3.1.1]heptan-6-one core
2 Functionalization Bicyclo[3.1.1]heptan-6-one Platform for selective derivatization

Functional Group Introduction and Final Assembly

The target compound features a hydroxy group at the 6-position and an amino-propanone side chain. The preparation involves:

  • Hydroxylation: Introduction of the hydroxy group at the 6-position of the azabicycloheptane ring, often via selective oxidation or hydroxyalkylation.
  • Amination and ketone formation: The 3-amino-1-propanone side chain is introduced by condensation reactions such as Schiff base formation followed by reduction or by direct alkylation with amino-propanone derivatives.

A patent (US4091020A) details methods for preparing di-bicyclo[3.1.1]heptyl ketones and their derivatives, including amino and hydroxy substitutions, through condensation and hydrogenation steps. This patent describes the use of ketone intermediates reacting with amines or aminoalkyl groups to yield polyamine derivatives structurally related to the target compound.

Step Reaction Type Key Intermediate/Reactant Outcome/Notes
1 Hydroxylation or hydroxyalkylation Bicyclo[3.1.1]heptane core with ketone Introduction of 6-hydroxy substituent
2 Schiff base formation or amination Ketone intermediate + amino-propanone derivative Formation of 3-amino-1-propanone side chain
3 Reduction or hydrogenation Schiff base or imine intermediate Final conversion to amino-ketone compound

Summary Table of Preparation Steps

Preparation Stage Reaction Type Key Reagents/Conditions Product/Intermediate References
Formation of bicyclic core Reduction of spirocyclic oxetanyl nitriles Reducing agents (e.g., LiAlH4, catalytic hydrogenation) 3-azabicyclo[3.1.1]heptane core
Synthesis of bicycloheptanone Cyclization, ring formation Cyclobutane derivatives, cyclization catalysts Bicyclo[3.1.1]heptan-6-one
Hydroxylation Selective oxidation/hydroxyalkylation Oxidants or hydroxyalkyl reagents 6-hydroxy substituted bicyclic ketone
Amination and ketone formation Schiff base formation, reduction Amino-propanone derivatives, reducing agents 3-amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one

Research Findings and Scalability

  • The reduction of spirocyclic oxetanyl nitriles to 3-azabicyclo[3.1.1]heptanes is scalable and has been demonstrated on multigram scales, making it practical for pharmaceutical applications.
  • The bicyclo[3.1.1]heptan-6-one intermediates serve as versatile platforms for selective derivatization, enabling the introduction of amino and hydroxy functionalities with controlled regio- and stereochemistry.
  • The overall synthetic route is modular, allowing for structural modifications at various stages, which is valuable for medicinal chemistry optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one

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